molecular formula C22H20N4S B14231178 N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine CAS No. 574010-77-8

N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine

Cat. No.: B14231178
CAS No.: 574010-77-8
M. Wt: 372.5 g/mol
InChI Key: NYRMPGYWGBLWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazepine core substituted with two 3-methylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a benzothiadiazepine precursor with 3-methylphenyl amines. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its specific substitution pattern and the presence of the benzothiadiazepine core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

574010-77-8

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

2-N,4-N-bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine

InChI

InChI=1S/C22H20N4S/c1-15-7-5-9-17(13-15)23-21-25-19-11-3-4-12-20(19)26-22(27-21)24-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

NYRMPGYWGBLWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.